molecular formula C22H19NO7 B2494410 (Z)-2-(4-(methoxycarbonyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate CAS No. 844464-69-3

(Z)-2-(4-(methoxycarbonyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Cat. No. B2494410
CAS RN: 844464-69-3
M. Wt: 409.394
InChI Key: MUNYVYKOCKCCKM-UNOMPAQXSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step procedures starting from readily available precursors. For example, the synthesis of quinazoline derivatives from 3-hydroxy-4-methoxybenzoic acid methyl ester showcases a seven-step procedure highlighting the complexity and the need for optimized reaction conditions in synthesizing such compounds (Gong Ping, 2005). Similar methodologies may be applicable in synthesizing the compound , indicating a potential for complex multi-step synthesis involving mild reaction conditions and possibly a high degree of specificity in the choice of reactants and catalysts.

Molecular Structure Analysis

Structural analysis of related compounds often employs techniques such as IR, 1H-NMR, and MS, as well as X-ray diffraction analysis to characterize the synthesized compounds. For instance, the structural elucidation of benzofuran derivatives and their crystalline forms provides insight into the molecular geometry, bonding patterns, and stereochemistry of such molecules (B. Gabriele et al., 2006). These techniques are crucial in confirming the successful synthesis of the target compound and understanding its molecular structure.

Chemical Reactions and Properties

Chemical properties, including reactivity and stability, can be inferred from studies on similar compounds. The reactions involving benzofuran and thiophene derivatives with various reactants reveal the potential reactivity of the furan ring and the influence of substituents on its chemical behavior (A. M. Shestopalov & O. A. Naumov, 2003). Such studies can offer insights into the types of chemical transformations the compound may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can provide indirect insights into the solubility, stability, and other physicochemical characteristics of the target compound. These properties are often determined by the compound's molecular structure, functional groups, and intramolecular forces. For example, studies on the optical properties of benzofuran derivatives reveal how molecular modifications can affect the compound's absorption and emission spectra, suggesting ways in which the compound's chemical properties can be tuned for specific applications (Zhen-Ju Jiang et al., 2012).

properties

IUPAC Name

[(2Z)-2-[(4-methoxycarbonylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO7/c1-27-21(25)15-4-2-14(3-5-15)12-19-20(24)17-7-6-16(13-18(17)30-19)29-22(26)23-8-10-28-11-9-23/h2-7,12-13H,8-11H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNYVYKOCKCCKM-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-(methoxycarbonyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

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